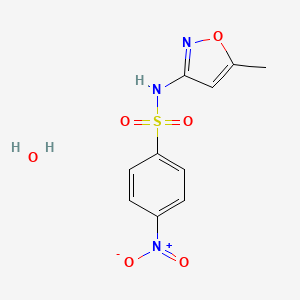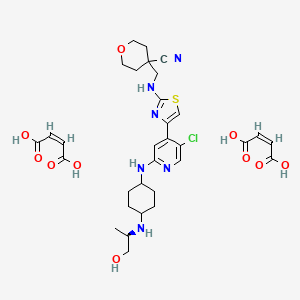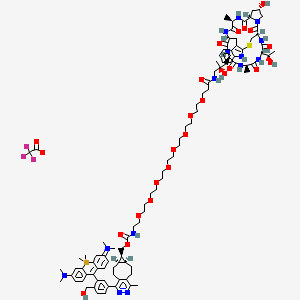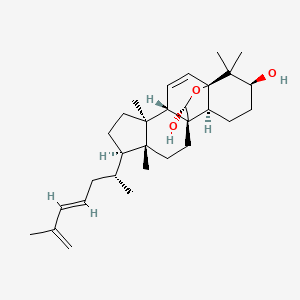
Charantadiol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Charantadiol A is typically isolated from the ethanolic extract of wild bitter melon leaves. The extraction process involves drying and powdering the leaves, followed by extraction with ethanol at room temperature. The extract is then subjected to fractionation using open column chromatography. The specific subfraction containing this compound is further purified using semi-preparative high-performance liquid chromatography (HPLC) with a Lichrosorb Si gel 60 column, eluted with a mixture of dichloromethane and ethyl acetate .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
化学反应分析
Types of Reactions
Charantadiol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Charantadiol A has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 in human monocytic cells. Additionally, it has been investigated for its potential use in treating periodontal diseases caused by Porphyromonas gingivalis .
In the field of medicine, this compound is being explored for its potential to modulate immune responses and reduce inflammation in various disease models. Its unique structure and bioactivity make it a promising candidate for further research in drug development.
作用机制
Charantadiol A exerts its effects by modulating the expression of receptors expressed on myeloid cells, specifically triggering the mRNA levels of these receptors. This modulation leads to a reduction in the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with key signaling molecules involved in the inflammatory response .
相似化合物的比较
Charantadiol A is structurally similar to other compounds isolated from the bitter melon plant, such as Kuguacin R and Momordicoside P. These compounds share a similar cucurbitane skeleton but differ in their functional groups and side chains. The unique structure of this compound, particularly the presence of the 5β,19-epoxy group, distinguishes it from other similar compounds and contributes to its unique bioactivity .
List of Similar Compounds
- Kuguacin R
- Momordicoside P
- 5,19-Epoxy-19S,25-dimethoxycucurbita-6,23-dien-3-ol
- 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol
- Karavilagenin D
属性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+/t20-,21-,22+,23+,24+,25-,27-,28+,29+,30-/m1/s1 |
InChI 键 |
SOYAGUJRHLJJFJ-FBEBMSKOSA-N |
手性 SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4O)C)C |
规范 SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


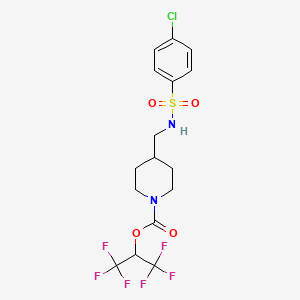
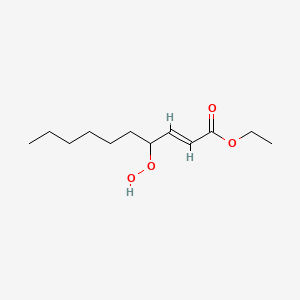
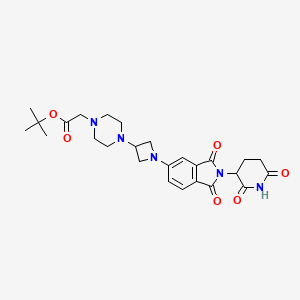
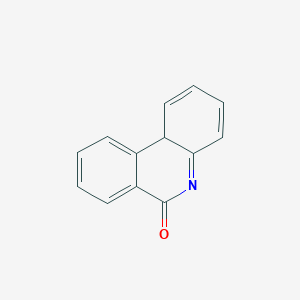
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
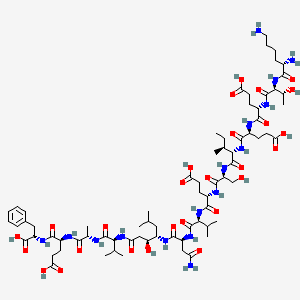
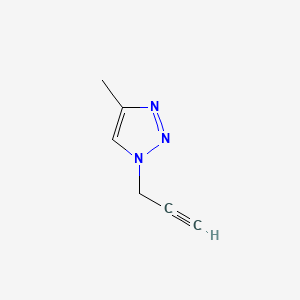
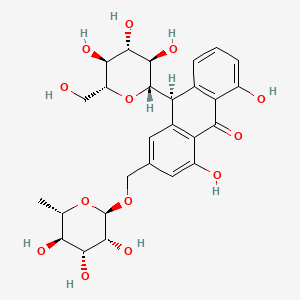
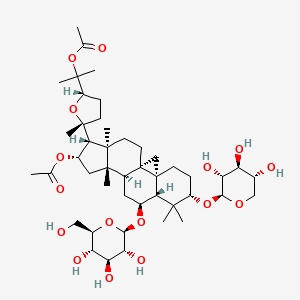
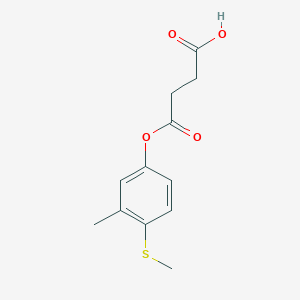
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
